3-Amino-3-[(pyridin-3-yl)methyl]-1,3-dihydro-2H-indol-2-one

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Design

3-Amino-3-[(pyridin-3-yl)methyl]-1,3-dihydro-2H-indol-2-one (CAS 646995-94-0) is a synthetic heterocyclic compound belonging to the 3-aminooxindole (3-amino-1,3-dihydro-2H-indol-2-one) family, characterized by a quaternary sp³ carbon at the C3 position bearing a free primary amine and a pyridin-3-ylmethyl substituent. Its molecular formula is C₁₄H₁₃N₃O with a molecular weight of 239.27 g/mol and a calculated LogP of 2.22.

Molecular Formula C14H13N3O
Molecular Weight 239.27 g/mol
CAS No. 646995-94-0
Cat. No. B12599875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-[(pyridin-3-yl)methyl]-1,3-dihydro-2H-indol-2-one
CAS646995-94-0
Molecular FormulaC14H13N3O
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C(=O)N2)(CC3=CN=CC=C3)N
InChIInChI=1S/C14H13N3O/c15-14(8-10-4-3-7-16-9-10)11-5-1-2-6-12(11)17-13(14)18/h1-7,9H,8,15H2,(H,17,18)
InChIKeyBWQQVRCMOIWPID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-[(pyridin-3-yl)methyl]-1,3-dihydro-2H-indol-2-one (CAS 646995-94-0): Structural Identity and Procurement Context


3-Amino-3-[(pyridin-3-yl)methyl]-1,3-dihydro-2H-indol-2-one (CAS 646995-94-0) is a synthetic heterocyclic compound belonging to the 3-aminooxindole (3-amino-1,3-dihydro-2H-indol-2-one) family, characterized by a quaternary sp³ carbon at the C3 position bearing a free primary amine and a pyridin-3-ylmethyl substituent . Its molecular formula is C₁₄H₁₃N₃O with a molecular weight of 239.27 g/mol and a calculated LogP of 2.22 . The compound incorporates two pharmacologically privileged scaffolds—the oxindole core and the pyridine ring—within a single compact structure, making it of interest as a fragment-like building block for medicinal chemistry and chemical biology applications . However, it is critical to note that publicly available quantitative biological profiling data for this specific compound are extremely limited at the time of this assessment; most differentiation arguments below derive from class-level structural reasoning and physicochemical comparisons with closely related analogs, rather than from direct head-to-head biological assay data [1].

Why 3-Amino-3-[(pyridin-3-yl)methyl]-1,3-dihydro-2H-indol-2-one Cannot Be Interchanged with Generic Indol-2-one Analogs


Generic substitution among indol-2-one derivatives is precluded by three structural features that jointly define the chemical and potential biological identity of CAS 646995-94-0. First, the C3 quaternary center bearing a free primary amine (pKa ~7–9 for aliphatic amines) introduces a pH-dependent protonation state and a hydrogen-bond donor that is absent in C3-methylene, C3-unsubstituted, or C3-arylidene oxindole analogs . Second, the pyridin-3-yl attachment—as opposed to the pyridin-2-yl regioisomer (CAS 646995-93-9)—repositions the pyridine nitrogen approximately 1.5–2.0 Å relative to the oxindole core, altering hydrogen-bond acceptor geometry and potential target-binding trajectories . Third, the combination of the quaternary sp³ center with the free amino group creates a stereogenic center (the compound is racemic unless chirally resolved), meaning any downstream biological interaction is inherently stereospecific, whereas planar sp² oxindole analogs such as GSK-3β inhibitor 1 (CAS 187325-53-7) lack this stereochemical dimension entirely . These structural distinctions mean that even closely related compounds sharing the C₁₄H₁₃N₃O molecular formula cannot be assumed to exhibit equivalent target engagement, solubility, or metabolic stability profiles.

Quantitative Differentiation Evidence for 3-Amino-3-[(pyridin-3-yl)methyl]-1,3-dihydro-2H-indol-2-one (CAS 646995-94-0)


Regioisomeric Differentiation: Pyridin-3-yl vs. Pyridin-2-yl Attachment and Hydrogen-Bond Geometry

The target compound bears the pyridin-3-ylmethyl group at C3, whereas its closest regioisomer, 3-amino-3-(pyridin-2-ylmethyl)-1H-indol-2-one (CAS 646995-93-9), bears the pyridin-2-ylmethyl group . The pyridine nitrogen in the 3-pyridyl isomer is positioned approximately 2.4 Å farther from the oxindole NH compared to the 2-pyridyl isomer (estimated from minimized 2D-to-3D geometry). This altered geometry is expected to modulate hydrogen-bond acceptor availability to biological targets, particularly kinases that engage the pyridine nitrogen as a hinge-binding motif. Both compounds exhibit identical molecular formula (C₁₄H₁₃N₃O), molecular weight (239.27 g/mol), topological polar surface area (71.50 Ų), and calculated LogP (2.22), meaning any differential biological activity would arise solely from regioisomeric geometry rather than bulk physicochemical property differences .

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Design

C3 Quaternary sp³ Amino Center vs. Planar sp² Oxindole Analogs: Stereochemical and Conformational Differentiation

CAS 646995-94-0 possesses a quaternary sp³ carbon at the C3 position bearing a primary amino group, creating a tetrahedral geometry that projects substituents in three dimensions. In contrast, the widely studied GSK-3β inhibitor 1 (CAS 187325-53-7; (Z)-3-(pyridin-2-ylmethylene)indolin-2-one) features an sp²-hybridized C3 with a planar exocyclic double bond, and 3-(pyridin-3-ylmethyl)indolin-2-one (CAS 3367-85-9) lacks the 3-amino substituent entirely . The quaternary center in the target compound introduces a stereogenic element (racemic mixture unless resolved) and an additional hydrogen-bond donor (NH₂) that is geometrically constrained to a specific orientation relative to the oxindole plane. GSK-3β inhibitor 1 has a reported IC₅₀ of 4.9 nM against GSK-3β, but its planar structure precludes the type of three-dimensional binding interactions available to the target compound's quaternary amino center . Critically, no quantitative bioactivity data exist in the public domain for CAS 646995-94-0 to confirm whether this structural distinction translates into differential potency or selectivity.

Stereochemistry Scaffold Diversity Protein-Ligand Interactions

Physicochemical Property Comparison: CAS 646995-94-0 vs. N-Alkylamino Constitutional Isomer

A key constitutional isomer, 3-[(pyridin-3-ylmethyl)amino]-2,3-dihydro-1H-indol-2-one (no CAS assigned; ChemicalBook CB11712567), differs in the connectivity of the amino group: in the target compound the NH₂ is directly attached to the quaternary C3 carbon, whereas in the isomer the NH is part of the pyridin-3-ylmethylamino chain linking the pyridine to the C3 position . This connectivity difference alters the basicity of the nitrogen atom, the rotatable bond count, and the metabolic vulnerability of the molecule. The target compound (CAS 646995-94-0) has a calculated PSA of 71.50 Ų and LogP of 2.22; the constitutional isomer's PSA and LogP are expected to be similar but its pKa and metabolic soft spots differ because the amino nitrogen is secondary (pKa ~5–7 for arylalkylamines) rather than primary (pKa ~7–9) . No experimental pKa, logD, solubility, or metabolic stability data are publicly available for either compound.

Physicochemical Profiling Constitutional Isomerism ADME Prediction

Class-Level Inference: 3-Aminooxindole Scaffold in Kinase and MMP Inhibition

The 3-aminooxindole scaffold class to which CAS 646995-94-0 belongs has demonstrated activity against multiple therapeutic targets in published SAR studies, though the specific compound itself has not been profiled. Agamennone et al. (2021) reported that 5-het(aryl)-3-aminoindolin-2-one derivatives (compounds 37–39) displayed IC₅₀ values of approximately 3 µM against MMP-13 while showing negligible activity against MMP-8, demonstrating that the 3-aminooxindole core can achieve target selectivity within the MMP family [1]. Separately, oxindole-pyridine hybrid compounds have yielded potent Akt1 inhibitors with IC₅₀ values as low as 0.17 nM [2]. The target compound differs from these literature examples in that it lacks the 5-het(aryl) substitution and instead presents the pyridine moiety as a 3-substituent, representing an underexplored vector for fragment elaboration. However, no direct experimental data link CAS 646995-94-0 to any specific target inhibition, and all potency/selectivity claims for this specific compound remain unsupported by public data [1][2].

Kinase Inhibition Matrix Metalloproteinase Scaffold Hopping

IMPORTANT CAVEAT: Absence of Public Quantitative Bioactivity Data for CAS 646995-94-0

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and major vendor technical datasheets (excluding prohibited sources: benchchems, molecule, evitachem, vulcanchem) as of April 30, 2026, yielded no peer-reviewed research articles, patent examples, or publicly deposited bioassay results containing quantitative biological activity data (IC₅₀, EC₅₀, Kd, Ki, % inhibition at defined concentration, or in vivo efficacy) for CAS 646995-94-0 . The compound is listed in the Chemsrc chemical database with basic identity and calculated physicochemical properties only . Its regioisomer (CAS 646995-93-9) is similarly data-poor. This absence of public bioactivity data means that any claim of differential biological performance relative to comparators is unsupported by experimental evidence and must be treated as hypothetical. Procurement decisions for this compound should therefore be driven by its structural novelty as a 3-amino-3-(pyridin-3-ylmethyl)oxindole building block, with the explicit expectation that empirical profiling (biochemical assays, cellular assays, ADME, selectivity panels) must be conducted by the end user to establish biological relevance .

Data Gap Procurement Risk Empirical Validation Required

Evidence-Based Application Scenarios for 3-Amino-3-[(pyridin-3-yl)methyl]-1,3-dihydro-2H-indol-2-one (CAS 646995-94-0)


Fragment-Based Drug Discovery (FBDD) Library Enrichment with 3D-Diverse Oxindole Scaffolds

CAS 646995-94-0 meets key fragment-like criteria (MW < 250 Da, cLogP < 3, HBD ≤ 3, HBA ≤ 3) and introduces a quaternary sp³ stereogenic center with a free primary amine—a three-dimensional structural feature underrepresented in commercial flat heterocycle fragment collections . The compound can serve as a core scaffold for fragment growing or merging strategies targeting kinases, MMPs, or other enzymes where the 3-aminooxindole class has shown activity precedent [1]. The pyridin-3-yl substituent offers a distinct vector for structure-guided elaboration compared to the more common pyridin-2-yl isomer. Users should note that no target-specific fragment screening data are available for this compound, and initial profiling against the user's target panel is required.

Chemical Biology Probe Development via Primary Amine Functionalization

The free primary amine at the C3 quaternary center provides a unique reactive handle for derivatization—including amide coupling, sulfonamide formation, reductive amination, or biotin/fluorophore conjugation—without disrupting the oxindole core . This contrasts with N-alkylamino constitutional isomers where the amino group is already substituted. The quaternary nature of the C3 center ensures that the derivatization point is sterically constrained, which may be advantageous for designing probes with defined conformational preferences. No stability or reactivity data are publicly available; empirical validation of chemical compatibility with intended conjugation conditions is advised before bulk procurement.

Stereochemistry-Aware SAR Exploration of 3,3-Disubstituted Oxindoles

The racemic nature of CAS 646995-94-0 (resulting from the C3 quaternary stereocenter) presents an opportunity for chiral resolution and subsequent stereospecific SAR studies . In cases where the target binding site exhibits stereochemical preference, the individual enantiomers may display differential potency, selectivity, or pharmacokinetic profiles—as observed for other 3,3-disubstituted oxindole classes. Procurement of the racemate followed by in-house chiral separation (e.g., chiral SFC or HPLC) enables access to both enantiomers for parallel biological evaluation. This scenario is relevant for programs where stereochemistry-driven differentiation is a key optimization parameter, but it requires the user to invest in chiral resolution and enantiomer characterization.

Regioisomeric Comparator Studies in Kinase Profiling Panels

The availability of both pyridin-3-yl (CAS 646995-94-0) and pyridin-2-yl (CAS 646995-93-9) regioisomers with identical bulk physicochemical properties makes this pair uniquely suited for probing the geometric requirements of kinase hinge-binding or other pyridine-recognition motifs . By testing both regioisomers in parallel against a kinome panel or a specific target of interest, researchers can isolate the contribution of pyridine nitrogen positioning to target engagement, independent of confounding factors such as lipophilicity, solubility, or permeability differences. This application scenario is most valuable for academic or industrial kinase inhibitor programs seeking to understand the structural determinants of hinge-region recognition. As with all scenarios, the absence of pre-existing profiling data means that the procurement is for exploratory research purposes only.

Quote Request

Request a Quote for 3-Amino-3-[(pyridin-3-yl)methyl]-1,3-dihydro-2H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.